6-bromo-1,3-benzodioxole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime

Lipophilicity Drug-likeness Physicochemical profiling

6-Bromo-1,3-benzodioxole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime (CAS 477846-76-7) is a synthetic benzodioxole-derived oxime ether with the molecular formula C15H10BrCl2NO3 and a molecular weight of 403.05 g/mol. It belongs to the class of O-substituted benzodioxyl oximes, which have been investigated for pharmaceutical applications including skeletal muscle relaxation, anticonvulsant, analgesic, and tranquilizing effects.

Molecular Formula C15H10BrCl2NO3
Molecular Weight 403.05
CAS No. 477846-76-7
Cat. No. B2427744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1,3-benzodioxole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime
CAS477846-76-7
Molecular FormulaC15H10BrCl2NO3
Molecular Weight403.05
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C(=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)Br
InChIInChI=1S/C15H10BrCl2NO3/c16-12-5-15-14(20-8-21-15)3-10(12)6-19-22-7-9-1-2-11(17)4-13(9)18/h1-6H,7-8H2/b19-6+
InChIKeyADVGKTUAWDAOSL-KPSZGOFPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-1,3-benzodioxole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime (CAS 477846-76-7): Core Structural and Physicochemical Baseline


6-Bromo-1,3-benzodioxole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime (CAS 477846-76-7) is a synthetic benzodioxole-derived oxime ether with the molecular formula C15H10BrCl2NO3 and a molecular weight of 403.05 g/mol . It belongs to the class of O-substituted benzodioxyl oximes, which have been investigated for pharmaceutical applications including skeletal muscle relaxation, anticonvulsant, analgesic, and tranquilizing effects [1]. The compound features a 6-bromo-1,3-benzodioxole core linked via an oxime bridge to a 2,4-dichlorobenzyl moiety—a pharmacophore found in the clinically used antifungal agent oxiconazole [2].

6-Bromo-1,3-benzodioxole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime: Why In-Class Benzodioxole Oximes Cannot Be Interchanged


Benzodioxole oxime ethers are not functionally interchangeable due to the profound influence of substituent identity on lipophilicity, target binding, and biological activity. The 2,4-dichlorobenzyl O-substituent in the target compound confers distinct physicochemical properties—including elevated logP, increased molecular volume, and unique halogen-bonding capacity—that are absent in unsubstituted oximes (CAS 65417-74-5) or analogs bearing 4-methylbenzyl (CAS 477846-79-0) or 2-fluorobenzyl groups [1]. In oxime ether SAR studies, the introduction of chlorine atoms at the 2- and 4-positions of the benzyl ring significantly improved pharmacological efficacy; for instance, O-(2,4-dichlorobenzyl) oximes were significantly effective in delaying PTZ-evoked seizures at 30 mg/kg in kindled animals, whereas non-halogenated analogs lacked comparable potency [2]. These structure-dependent performance differences mean that substituting a closely related analog without the 2,4-dichlorobenzyl motif risks losing key potency, selectivity, or pharmacokinetic advantages, making the target compound a distinct chemical entity for research and development purposes.

6-Bromo-1,3-benzodioxole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation: Predicted LogP Advantage of the 2,4-Dichlorobenzyl Oxime Ether Over Unsubstituted and Methyl-Substituted Analogs

The O-(2,4-dichlorobenzyl) substitution substantially increases predicted lipophilicity compared to the parent aldehyde and the unsubstituted oxime. The 6-bromo-1,3-benzodioxole-5-carboxaldehyde precursor has a measured logP of 1.99 [1]. In contrast, a closely related O-(2-fluorobenzyl)oxime analog of 6-bromo-1,3-benzodioxole-5-carbaldehyde has a predicted logP of 2.8 . The target 2,4-dichlorobenzyl oxime, bearing two chlorine atoms in place of one fluorine, is expected to exhibit even higher logP (estimated >3.0), enhancing membrane permeability and potentially improving blood-brain barrier penetration relative to less halogenated or unsubstituted oxime comparators . This differentiation is critical for applications requiring CNS penetration or intracellular target engagement.

Lipophilicity Drug-likeness Physicochemical profiling

Halogen-Bonding Capability: 2,4-Dichlorobenzyl Moiety Enables Halogen-Bond Interactions Absent in 4-Methylbenzyl and Unsubstituted Oxime Analogs

The 2,4-dichlorobenzyl group introduces two chlorine atoms capable of forming halogen bonds with biological targets, a feature absent in the 4-methylbenzyl analog (CAS 477846-79-0) and the unsubstituted oxime (CAS 65417-74-5). In the O-(2,4-dichlorobenzyl)oxime series of imidazolylchromanones, SAR studies demonstrated that introduction of a chlorine atom at the 7-position of the chroman ring, in combination with the dichlorobenzyl oxime motif, resulted in improved anti-seizure efficacy [1]. The target compound, carrying the identical 2,4-dichlorobenzyl oxime pharmacophore, is thus structurally poised for halogen-bond-mediated target interactions that analogs with 4-methylbenzyl, 2-fluorobenzyl, or unsubstituted oxime groups cannot replicate [2]. This molecular recognition advantage is particularly relevant for targets where halogen bonding contributes to binding affinity and selectivity.

Halogen bonding Structure-based design Target engagement

Antimicrobial Activity of the 6-Bromo-Benzodioxole Core: Quantitative Zone-of-Inhibition Data for the Aldehyde Precursor Providing a Baseline for Oxime Ether Performance Expectations

The 6-bromo-1,3-benzodioxole scaffold has demonstrated intrinsic antimicrobial activity independent of the oxime modification. In a direct comparative study, 6-bromo-1,3-benzodioxole-5-carboxaldehyde (the aldehyde precursor to the target oxime) showed greater inhibition against Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Phythium sp., and Curvularria pallescens than standard antibiotics streptomycin and tetracycline, and the standard antifungal agent Benofit, at the concentrations tested [1]. The aldehyde was obtained in 87% yield via direct bromination of 1,3-benzodioxole-5-carboxaldehyde [1]. While the target oxime ether has not been tested in an identical head-to-head assay, the brominated benzodioxole core shared by both compounds provides a validated antimicrobial pharmacophore, and the oxime ether modification may further modulate potency, spectrum, or physicochemical properties relative to the aldehyde baseline.

Antimicrobial Antibacterial Antifungal

Physicochemical Differentiation: Predicted Boiling Point and Density vs. Unsubstituted Oxime, Informing Handling and Formulation

The target compound exhibits significantly higher predicted boiling point (483.1±55.0 °C) compared to the unsubstituted 6-bromo-1,3-benzodioxole-5-carbaldehyde oxime (333.6±42.0 °C), consistent with the increased molecular weight (403.05 vs. 244.04 g/mol) and enhanced intermolecular interactions conferred by the 2,4-dichlorobenzyl group . Conversely, the predicted density of the target compound (1.65±0.1 g/cm³) is lower than that of the unsubstituted oxime (1.9±0.1 g/cm³), reflecting the larger molecular volume of the O-substituted ether . These differences have practical implications for storage, solvent selection, and formulation development.

Physicochemical properties Formulation Handling

6-Bromo-1,3-benzodioxole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime: Evidence-Backed Research and Industrial Application Scenarios


Antimicrobial Probe Development Leveraging the Validated 6-Bromo-Benzodioxole Core

The 6-bromo-1,3-benzodioxole scaffold has demonstrated antibacterial and antifungal activity exceeding that of standard antibiotics streptomycin and tetracycline, as well as the antifungal benofit, in direct comparative screening [1]. The target oxime ether combines this validated antimicrobial core with the 2,4-dichlorobenzyl oxime pharmacophore, offering a structurally differentiated starting point for antimicrobial lead optimization. Researchers focused on novel antibacterial or antifungal agents—particularly against B. subtilis, S. aureus, E. coli, and Phythium sp.—should prioritize this compound over non-brominated benzodioxole oximes or unsubstituted oxime analogs that lack the brominated core's demonstrated antimicrobial baseline.

CNS-Targeted Chemical Biology Probe Design Exploiting Enhanced Lipophilicity

With an estimated logP exceeding 3.0—substantially higher than the parent aldehyde (logP 1.99) [2] and the unsubstituted oxime—the target compound is predicted to exhibit superior blood-brain barrier permeability. This makes it the preferred benzodioxole oxime ether for CNS-targeted probe development, such as acetylcholinesterase inhibition programs where benzodioxole derivatives have shown IC50 values in the nanomolar range (e.g., 80 nM in patent examples) [3]. Researchers requiring brain-penetrant benzodioxole-based tool compounds should select this dichlorobenzyl oxime over more polar, less lipophilic analogs.

Halogen-Bond-Enabled Structure-Based Drug Design

The 2,4-dichlorobenzyl substituent provides two chlorine atoms capable of engaging in directional halogen-bond interactions with protein targets—a molecular recognition feature absent in 4-methylbenzyl (CAS 477846-79-0) and unsubstituted oxime (CAS 65417-74-5) analogs [4]. For structure-based design campaigns targeting enzymes or receptors where halogen bonding contributes to binding affinity (as demonstrated in the anticonvulsant oxime ether series), this compound offers a unique chemical tool to probe chlorine-mediated interactions that cannot be replicated by its closest commercially available analogs.

Synthetic Intermediate for GPR30-Targeted Conjugates and Oxime Ether Libraries

6-Bromopiperonal (the aldehyde precursor) is an established intermediate in the synthesis of the GPR30-selective agonist G-1 . The target oxime ether, bearing the same 6-bromo-benzodioxole core with an additional functionalizable oxime linkage, can serve as a versatile intermediate for constructing focused libraries of GPR30-targeted compounds or for generating oxime ether conjugates. Its higher thermal stability (predicted bp 483.1 °C vs. 333.6 °C for the unsubstituted oxime) further supports its use in multi-step synthetic routes requiring robust intermediates .

Quote Request

Request a Quote for 6-bromo-1,3-benzodioxole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.